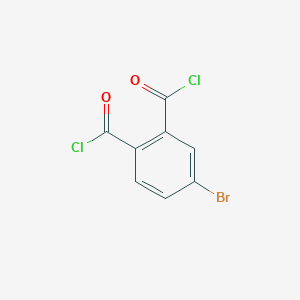![molecular formula C12H10FNO2S B14538176 2-[(3-Fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine CAS No. 62381-95-7](/img/structure/B14538176.png)
2-[(3-Fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine is an organic compound that features a pyridine ring substituted with a fluorophenyl group and a methanesulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl chloride and pyridine derivatives.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Sulfoxidation: The methanesulfinyl group is introduced through a sulfoxidation reaction, which involves the oxidation of a sulfide precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-[(3-Fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction and metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-Fluorophenyl)-2-[®-methylsulfinyl]phenyl]-1H-imidazol-5-yl]pyridine
- **1-(2-fluorophenyl)-3-[(1S)-2-[(S)-methanesulfinyl]-1-phenylethyl]urea
Uniqueness
2-[(3-Fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine is unique due to its specific substitution pattern and the presence of both a fluorophenyl and a methanesulfinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62381-95-7 |
|---|---|
Molecular Formula |
C12H10FNO2S |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methylsulfinyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H10FNO2S/c13-11-5-3-4-10(8-11)9-17(16)12-6-1-2-7-14(12)15/h1-8H,9H2 |
InChI Key |
NJRLJRHYMMCGNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)S(=O)CC2=CC(=CC=C2)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)-](/img/structure/B14538108.png)
![Benzene, [(1-methyl-2-phenylethyl)thio]-](/img/structure/B14538116.png)


![5-[(N,N-Dimethylglycyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B14538136.png)

![Propanenitrile, 3-[[2-(phosphonothio)ethyl]amino]-](/img/structure/B14538159.png)
![N~1~-Decyl-N~4~-[2-(dimethylamino)ethyl]butanediamide](/img/structure/B14538161.png)

![Methyl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14538168.png)


![O-Ethyl O-{4-[(phenoxysulfonyl)oxy]phenyl} S-propyl phosphorothioate](/img/structure/B14538183.png)
